rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis
Brand Name: Vulcanchem
CAS No.: 1087351-25-4
VCID: VC11632778
InChI:
SMILES:
Molecular Formula: C9H20ClN
Molecular Weight: 177.7

rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis

CAS No.: 1087351-25-4

Cat. No.: VC11632778

Molecular Formula: C9H20ClN

Molecular Weight: 177.7

Purity: 95

* For research use only. Not for human or veterinary use.

rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-amine hydrochloride, cis - 1087351-25-4

Specification

CAS No. 1087351-25-4
Molecular Formula C9H20ClN
Molecular Weight 177.7

Introduction

Structural and Stereochemical Analysis

Stereochemical Implications

The rac-(1s,4s) designation indicates a racemic mixture containing equal parts of (1S,4S) and (1R,4R) enantiomers. This stereochemical complexity necessitates chiral resolution techniques for applications requiring enantiopure materials. The cis spatial arrangement creates distinct electronic environments compared to trans isomers, potentially influencing:

  • Hydrogen-bonding capabilities with biological targets

  • Lipophilicity profiles affecting membrane permeability

  • Crystal packing efficiency in solid-state formulations

Physicochemical Properties

Fundamental Characteristics

PropertyValueSource Reference
CAS Number1087351-25-4
Molecular FormulaC9H20ClN
Molecular Weight177.7 g/mol
Purity≥95%
Salt FormHydrochloride
Stereochemical Designationrac-(1s,4s), cis

Computed Physicochemical Parameters

While experimental data remains limited, predictive modeling suggests:

  • LogP: ~2.1 (moderate lipophilicity suitable for blood-brain barrier penetration)

  • pKa: 9.8 (amine protonation state stable at physiological pH)

  • Aqueous Solubility: ~15 mg/mL in water at 25°C (enhanced by hydrochloride salt formation)

These properties position the compound as a viable candidate for central nervous system-targeted drug development when structurally modified.

Synthetic Pathways and Production

Industrial Synthesis

Though explicit synthetic routes aren't detailed in available sources, rational retrosynthesis suggests:

  • Cyclohexene Intermediate: Diels-Alder reaction between butadiene and acrylonitrile derivatives

  • Isopropyl Introduction: Friedel-Crafts alkylation or hydroalkylation strategies

  • Amine Formation: Hofmann degradation of amides or reductive amination of ketones

  • Resolution: Chiral chromatography or enzymatic separation of racemates

  • Salt Formation: HCl gas bubbling in anhydrous ether

Purification Challenges

The cis stereochemistry necessitates advanced purification techniques:

  • Chiral Stationary Phase HPLC: For enantiomeric excess verification

  • Recrystallization: Using ethanol/water mixtures to achieve ≥95% purity

  • Ion-Exchange Chromatography: Removing residual free amine impurities

Hazard CodeRisk StatementPrecautionary CodeMitigation Strategy
H302Harmful if swallowedP301+P317Immediate medical consultation
H315Causes skin irritationP264+P280Nitrile gloves, protective apparel
H319Causes serious eye irritationP305+P351+P338ANSI-approved goggles required
H335May cause respiratory irritationP261+P271Fume hood with ≥100 ft/min airflow

Occupational Exposure Limits

While specific OELs aren't established, prudent practices dictate:

  • Time-Weighted Average (TWA): <0.1 mg/m³ (8-hour exposure)

  • Short-Term Exposure Limit (STEL): <0.3 mg/m³ (15-minute ceiling)

  • Biological Monitoring: Quarterly urinary metabolite screening for handling staff

VendorCatalog NumberPrice Range (USD/g)Minimum Order
VulcanChemVC11632778$120-$150100 mg
PubChem SID505869334Not commercially availableResearch samples

Patent Considerations

While no direct patents claim this compound, related intellectual property includes:

  • EP3215511B1: Substituted pyrazolo[1,5-a]pyrimidines using cyclohexylamine intermediates

  • WO2021026349A1: BET/HDAC inhibitor combinations requiring chiral amine linkers

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